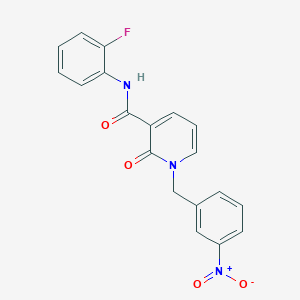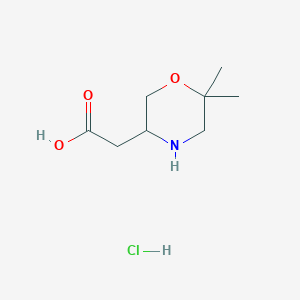![molecular formula C24H22N2O4S2 B2985502 N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 900004-60-6](/img/structure/B2985502.png)
N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as BZML, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BZML belongs to the class of benzamide compounds and has been shown to exhibit various biological activities that make it a promising tool for investigating different biochemical and physiological processes.
Applications De Recherche Scientifique
Anticancer Activity : A study by Ravinaik et al. (2021) discusses the design, synthesis, and evaluation of a series of benzamides, similar to the compound , for their anticancer activity. These compounds showed moderate to excellent activity against various cancer cell lines, indicating the potential of such compounds in cancer therapy (Ravinaik et al., 2021).
Fluorescence Properties and Anticancer Activity : A 2017 study by Vellaiswamy and Ramaswamy synthesized new Co(II) complexes of benzamides, demonstrating their fluorescence properties and potential anticancer activity. This highlights the possible use of benzamide derivatives in imaging and cancer treatment (Vellaiswamy & Ramaswamy, 2017).
Potential as COVID-19 Drug : Research by Fahim and Ismael (2021) investigated antimalarial sulfonamides for their potential as COVID-19 drugs. This study provides insights into the versatility of benzamide derivatives in addressing various infectious diseases (Fahim & Ismael, 2021).
Electrophysiological Activity : Morgan et al. (1990) studied the synthesis and cardiac electrophysiological activity of N-substituted benzamides. This research suggests potential applications in developing treatments for heart-related conditions (Morgan et al., 1990).
Photodynamic Therapy for Cancer Treatment : A 2020 study by Pişkin, Canpolat, and Öztürk discusses the synthesis of zinc phthalocyanine substituted with benzamide derivatives, highlighting its potential for Type II photosensitizers in treating cancer with photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Neuroprotective Activity in Alzheimer's Disease : Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids, one of which showed potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated potential as a treatment for Alzheimer's disease, indicating the potential of benzamide derivatives in neurodegenerative diseases (Lee et al., 2018).
Propriétés
IUPAC Name |
N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-3-30-19-13-9-14-20-22(19)25-24(31-20)26(16-17-10-5-4-6-11-17)23(27)18-12-7-8-15-21(18)32(2,28)29/h4-15H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTJEZAVUYDPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


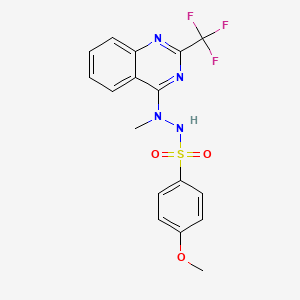
![3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2985423.png)


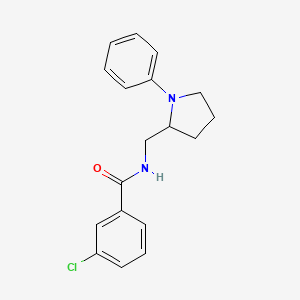

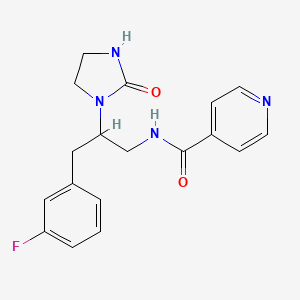
![4-Bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-carboxamide](/img/structure/B2985434.png)

![N-cyclohexyl-2-(3-(2-(cyclopropylamino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2985437.png)
![N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2985439.png)
